Anticancer agent 81

Description

Properties

Molecular Formula |

C46H46N6O5 |

|---|---|

Molecular Weight |

762.9 g/mol |

IUPAC Name |

15-[2-[4-[5-[[(6aS)-8-(4-aminophenyl)-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentyl]piperazin-1-yl]ethyl]-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |

InChI |

InChI=1S/C46H46N6O5/c1-56-40-26-38-39(48-28-35-25-33(29-52(35)45(38)54)30-12-14-34(47)15-13-30)27-41(40)57-23-6-2-5-16-49-17-19-50(20-18-49)21-22-51-44(53)37-11-7-9-32-24-31-8-3-4-10-36(31)43(42(32)37)46(51)55/h3-4,7-15,24,26-29,35H,2,5-6,16-23,25,47H2,1H3/t35-/m0/s1 |

InChI Key |

OQPINPWCKSKRPT-DHUJRADRSA-N |

Isomeric SMILES |

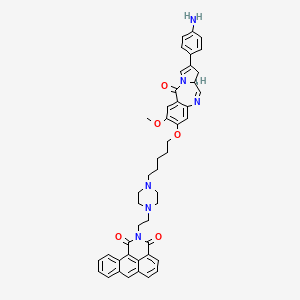

COC1=C(C=C2C(=C1)C(=O)N3C=C(C[C@H]3C=N2)C4=CC=C(C=C4)N)OCCCCCN5CCN(CC5)CCN6C(=O)C7=CC=CC8=CC9=CC=CC=C9C(=C87)C6=O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C=C(CC3C=N2)C4=CC=C(C=C4)N)OCCCCCN5CCN(CC5)CCN6C(=O)C7=CC=CC8=CC9=CC=CC=C9C(=C87)C6=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Anticancer Agent 81 (Compound 37b3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent 81, also identified as Compound 37b3, is a potent cytotoxic compound with demonstrated anticancer properties. Its primary mechanism of action involves the induction of DNA interstrand cross-linking, which consequently triggers cell cycle arrest and apoptosis in tumor cells. This agent has shown significant activity against various cancer cell lines and has been effectively utilized as a payload in an antibody-drug conjugate (ADC) targeting HER2-positive cancers. This guide provides a comprehensive overview of its mechanism of action, preclinical data, and generalized experimental protocols relevant to its evaluation.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2820286-56-2[1] |

| Molecular Formula | C₄₆H₄₆N₆O₅[1] |

| Molecular Weight | 762.89 g/mol [1][2] |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process initiated by its interaction with cellular DNA.

-

DNA Interstrand Cross-linking: The agent covalently binds to the major groove of DNA, forming interstrand cross-links. This action physically prevents the separation of the DNA strands, a critical step for both DNA replication and transcription.[1]

-

DNA Damage Response (DDR) Activation: The formation of DNA cross-links is recognized by the cell as significant DNA damage, which in turn activates the DNA Damage Response (DDR) signaling pathway.

-

Cell Cycle Arrest: A key consequence of DDR activation is the arrest of the cell cycle, primarily at the S-phase, to prevent the propagation of damaged DNA.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the DDR pathway initiates programmed cell death (apoptosis). This is mediated through the activation of the caspase cascade and Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.

Signaling Pathway Diagram

Caption: Mechanism of action for this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated cytotoxicity against a panel of human cancer cell lines.

| Cell Line | Cancer Type | Noted Effect | Concentration | Time Point |

| SKOV3 | Ovarian Cancer | Cytotoxicity, S-Phase Arrest, Apoptosis | 0-3 nM | 24h (Arrest), 48h (Apoptosis), 72h (Cytotoxicity) |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | Not Specified | 72h |

| NCI-N87 | Gastric Cancer | Cytotoxicity | Not Specified | 72h |

In Vivo Efficacy (as an Antibody-Drug Conjugate)

This compound has been used as a payload for an antibody-drug conjugate (ADC), T-PBA, where it is linked to Trastuzumab, an antibody targeting HER2.

| Xenograft Model | Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition |

| SKOV3 (HER2-positive) | T-PBA | 1 mg/kg | i.v., every 3 days for 4 doses | 57.5% |

| 5 mg/kg | 70.0% | |||

| 10 mg/kg | 91.5% | |||

| NCI-N87 (HER2-positive) | T-PBA | 1 mg/kg | i.v., every 3 days for 4 doses | 50.2% |

| 5 mg/kg | 88.0% | |||

| 10 mg/kg | 97.1% |

Experimental Protocols (Generalized)

The following are generalized protocols typical for the evaluation of a novel anticancer agent. Specific parameters for this compound are not publicly available.

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., SKOV3, MDA-MB-231, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DNA Interstrand Cross-linking Assay (Comet Assay Adaptation)

This method detects DNA interstrand cross-links by measuring the reduction in DNA migration in an electric field after denaturation.

-

Cell Treatment: Treat cells with this compound (e.g., 0-5 µM) for a specified duration.

-

Irradiation (Control): Expose a set of treated cells to a controlled dose of ionizing radiation (e.g., X-rays) to induce random strand breaks. This will serve as a positive control for DNA migration.

-

Cell Embedding: Embed the cells in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins.

-

Denaturation: Denature the DNA under alkaline conditions.

-

Electrophoresis: Perform electrophoresis under neutral conditions. DNA with cross-links will migrate slower than DNA with only strand breaks.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Analysis: Quantify the DNA migration (comet tail length) to determine the extent of cross-linking.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells (e.g., SKOV3) with this compound (e.g., 0-3 nM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Analysis: Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Model

This protocol outlines a typical workflow for evaluating an anticancer agent in a mouse xenograft model.

Caption: A typical workflow for an in vivo xenograft study.

-

Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁷ SKOV3 or NCI-N87 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer the ADC (T-PBA) intravenously at specified doses (e.g., 1, 5, and 10 mg/kg) on a defined schedule (e.g., every 3 days for 4 cycles). Include a vehicle control group.

-

Monitoring: Measure tumor volume and mouse body weight regularly.

-

Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.

-

Analysis: Calculate tumor growth inhibition and assess any signs of toxicity.

Antibody-Drug Conjugate (ADC) Development

This compound serves as a potent payload for ADCs. The development of the T-PBA conjugate involves linking the agent to Trastuzumab.

Logical Relationship for ADC Action

Caption: The targeted action of the T-PBA antibody-drug conjugate.

Conclusion

This compound is a promising cytotoxic molecule with a well-defined mechanism of action centered on DNA damage. Its high potency makes it an excellent candidate for use as a payload in antibody-drug conjugates, allowing for targeted delivery to cancer cells and potentially reducing systemic toxicity. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.

References

- 1. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Anticancer Agent 81 (Selinexor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 81, known as Selinexor (formerly KPT-330), is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound. It functions by targeting Exportin 1 (XPO1), a key protein involved in the transport of various cargo proteins from the cell nucleus to the cytoplasm. In many cancer types, XPO1 is overexpressed, leading to the mislocalization of tumor suppressor proteins (TSPs) and promoting cancer cell survival and proliferation. Selinexor's unique mechanism of action offers a novel therapeutic strategy for various hematologic malignancies and solid tumors. This guide provides a detailed overview of Selinexor's core mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of XPO1-mediated Nuclear Export

The primary mechanism of Selinexor involves the covalent binding to the cysteine 528 residue in the cargo-binding groove of XPO1. This irreversible inhibition blocks the ability of XPO1 to bind and transport its cargo proteins, which include a multitude of TSPs and growth-regulating proteins. The consequence of this inhibition is the nuclear accumulation and subsequent reactivation of these critical proteins.

The restoration of nuclear TSPs, such as p53, p21, p27, BRCA1, and IκB, leads to several downstream anti-cancer effects:

-

Cell Cycle Arrest: The nuclear retention of cell cycle regulators like p21 and p27 halts the progression of the cell cycle, primarily inducing a G1-phase arrest.

-

Induction of Apoptosis: The accumulation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, such as survivin, trigger programmed cell death in cancer cells. This effect appears to be selective for malignant cells, with normal cells being largely spared.

-

Inhibition of NF-κB Signaling: Selinexor promotes the nuclear retention of IκB, an inhibitor of the pro-survival NF-κB pathway. This leads to the suppression of NF-κB transcriptional activity, further contributing to apoptosis.

The multifaceted impact of XPO1 inhibition disrupts various cellular processes that are essential for cancer cell growth and survival.

Signaling Pathway Visualization

The following diagram illustrates the core mechanism of action of Selinexor.

Caption: Selinexor inhibits XPO1, leading to nuclear retention of TSPs and subsequent anti-cancer effects.

Quantitative Data Summary

The in vitro efficacy of Selinexor has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line/Cancer Type | IC50 (nM) | Reference |

| Sarcoma | ||

| Median (17 cell lines) | 66.1 | |

| Range | 28.8 - 218.2 | |

| Triple-Negative Breast Cancer | ||

| Median (14 cell lines) | 44 | |

| Range | 11 - 550 | |

| Pediatric Cancers (PPTP Panel) | ||

| Median | 123 | |

| Range | 13.0 - >10,00 |

Unraveling Anticancer Agent 81: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 81, also known as Compound 37b3, has emerged as a potent pyrrolobenzodiazepine (PBD) dimer with significant potential in oncology. PBDs are a class of sequence-selective DNA-alkylating compounds originally discovered from Streptomyces species. Their unique ability to form covalent bonds within the minor groove of DNA leads to significant disruption of cellular processes, ultimately inducing cell death in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on its role as a payload in antibody-drug conjugates (ADCs).

Discovery and Development

This compound was developed as part of a broader effort to synthesize PBD dimers with enhanced DNA cross-linking efficiency and potent cytotoxicity. The core concept behind PBD dimers is the linkage of two PBD monomers, enabling them to cross-link DNA strands. This interstrand cross-linking is a highly cytotoxic lesion that is difficult for cancer cells to repair, leading to the activation of cell death pathways. This compound is designed to be a highly effective payload for ADCs, where it can be selectively delivered to tumor cells via a monoclonal antibody, such as Trastuzumab, which targets specific cancer cell surface antigens.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer effects.

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.17 ± 0.07 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.90 ± 0.11 |

| NCI-N87 | Gastric Cancer | 0.94 ± 0.14 |

Synthesis of this compound (Compound 37b3)

While the precise, proprietary synthesis protocol for Compound 37b3 is not publicly available, a representative synthesis of a PBD dimer can be outlined based on established chemical literature for similar compounds. The synthesis is a multi-step process that involves the construction of the PBD monomer core, followed by a dimerization step.

Key Stages of Synthesis:

-

Synthesis of the PBD Monomer Core: This typically starts from a substituted nitro-aromatic compound, which undergoes a series of reactions including reduction of the nitro group, protection of functional groups, and cyclization to form the tricyclic PBD core.

-

Introduction of the Linker Attachment Point: A functional group, often a hydroxyl or an amino group, is introduced at a specific position on the PBD monomer (commonly C8) to allow for the subsequent linkage of the two monomers.

-

Dimerization: Two PBD monomers are coupled together using a linker of appropriate length. This is a critical step that influences the DNA cross-linking ability and overall potency of the dimer.

-

Deprotection and Final Modification: In the final stages, protecting groups are removed, and any necessary modifications are made to yield the final active PBD dimer.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the formation of DNA interstrand cross-links. This process triggers a cascade of cellular events, ultimately leading to apoptosis.

Signaling Pathway

The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. This complex signaling network is crucial for maintaining genomic integrity.

An In-depth Technical Guide to the Pharmacology of Anticancer Agent 81 (using Paclitaxel as a model)

As "Anticancer Agent 81" is not a publicly recognized therapeutic agent, this guide has been developed using Paclitaxel as a representative microtubule-stabilizing anticancer drug to illustrate the requested in-depth technical format. All data and protocols provided herein pertain to Paclitaxel.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (modeled by Paclitaxel) is a potent antineoplastic agent belonging to the taxane class of drugs.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a process crucial for cell division and other essential cellular functions.[1][2] By binding to the β-tubulin subunit of microtubules, it promotes their assembly and stabilizes them against depolymerization.[2] This hyper-stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. This document provides a comprehensive overview of the agent's pharmacology, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the normal function of microtubules. In healthy cells, microtubules are dynamic structures that undergo continuous assembly (polymerization) and disassembly (depolymerization), which is essential for processes like mitotic spindle formation during cell division.

The agent binds to the β-tubulin subunit within the microtubule polymer, which stabilizes the structure and prevents its disassembly. This action disrupts the delicate equilibrium between tubulin dimers and microtubules, leading to the formation of abnormal, non-functional microtubule bundles and multiple asters during mitosis. The inability of the mitotic spindle to form correctly triggers the spindle assembly checkpoint, causing a prolonged arrest of the cell in the G2/M phase of the cell cycle. This sustained mitotic block ultimately activates apoptotic pathways, leading to programmed cell death. Further research suggests that the agent may also induce apoptosis by binding to and inactivating the anti-apoptotic protein Bcl-2.

Signaling Pathway

The primary signaling cascade initiated by this compound begins with its binding to β-tubulin and culminates in apoptosis. The pathway involves the stabilization of microtubules, mitotic arrest, and the activation of cell death machinery.

Caption: Signaling Pathway of this compound.

Quantitative Data

Preclinical Data: In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated across a range of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of cell growth, are summarized below. It is important to note that IC50 values can vary based on experimental conditions such as drug exposure time.

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) | Reference(s) |

| MCF-7 | Breast Cancer | 72 | 3,500 | |

| MDA-MB-231 | Breast Cancer | 72 | 300 | |

| SK-BR-3 | Breast Cancer | 72 | 4,000 | |

| BT-474 | Breast Cancer | 72 | 19 | |

| Ovarian Cancer Lines | Ovarian Cancer | 24 | 2.5 - 7.5 | |

| NSCLC Lines (Median) | Non-Small Cell Lung | 24 | 9,400 | |

| NSCLC Lines (Median) | Non-Small Cell Lung | 120 | 27 | |

| SCLC Lines (Median) | Small Cell Lung | 24 | 25,000 | |

| SCLC Lines (Median) | Small Cell Lung | 120 | 5,000 |

Clinical Data: Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in human clinical trials. The disposition of the agent is nonlinear, particularly with shorter infusion times. Key pharmacokinetic parameters following a 3-hour intravenous infusion are presented below.

| Parameter | Value | Unit | Condition | Reference(s) |

| Cmax (Median) | 5.1 | µM | 175 mg/m² dose | |

| AUC | 6300 | ng•h/mL | 135 mg/m² dose (24h infusion) | |

| Clearance (CL) (Median) | 12.0 | L/h/m² | 175 mg/m² dose | |

| Protein Binding | 89 - 98 | % | In plasma | |

| Metabolism | Hepatic (CYP2C8, CYP3A4) | - | - | |

| T > 0.05 µM (Median) | 23.8 | hours | 175 mg/m² dose |

Cmax: Maximum plasma concentration; AUC: Area under the curve; T > 0.05 µM: Time plasma concentration is above 0.05 µM, a threshold linked to efficacy and toxicity.

Clinical Data: Efficacy in Metastatic Breast Cancer

The clinical efficacy of this compound has been demonstrated in numerous clinical trials. The following table summarizes response rates from a phase III study in patients with metastatic breast cancer, comparing an oral formulation of paclitaxel with standard intravenous (IV) paclitaxel.

| Parameter | Oral Paclitaxel + Encequidar | IV Paclitaxel | p-value | Reference(s) |

| Confirmed Response Rate | 36% | 23% | 0.01 | |

| Median Progression-Free Survival | 8.4 months | 7.4 months | 0.046 | |

| Median Overall Survival | 22.7 months | 16.5 months | 0.08 |

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the measurement of cell viability and cytotoxicity following treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated wells as a negative control and wells with medium only for background control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effects of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Materials:

-

Cells treated with this compound and control cells

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells for each sample. For adherent cells, use trypsin and neutralize. For suspension cells, pellet by centrifugation.

-

Washing: Wash the cells once with ice-cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.

-

Fixation: Resuspend the cell pellet in 200 µL of ice-cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells for fixation at 4°C for at least 2 hours. Samples can be stored at -20°C for several weeks.

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI staining solution.

-

RNase Treatment: Incubate the samples in the dark at 37°C for 30 minutes to ensure only DNA is stained (RNase A will degrade any RNA).

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel and collect data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, exemplified by Paclitaxel, is a cornerstone of chemotherapy with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its efficacy has been demonstrated in a wide array of preclinical models and confirmed in numerous clinical trials for various cancers. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers engaged in the study of microtubule-targeting agents and the development of novel cancer therapeutics. Further research into resistance mechanisms and combination therapies will continue to optimize the clinical application of this important class of drugs.

References

Unraveling the Target of Anticancer Agent 81: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and mechanism of action of Anticancer Agent 81, also identified as Compound 37b3. This potent molecule demonstrates significant cytotoxic effects against various cancer cell lines through the induction of DNA damage, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of its biological activity, the signaling pathways it modulates, and detailed protocols for the key experiments utilized in its characterization.

Core Mechanism: DNA Interstrand Cross-linking

The primary cellular target of this compound is nuclear DNA. It functions as a DNA cross-linking agent, specifically inducing interstrand cross-links (ICLs). These lesions covalently link the two strands of the DNA double helix, preventing their separation, which is essential for fundamental cellular processes such as DNA replication and transcription. By binding to the major groove of DNA, this compound creates a physical barrier that triggers a cellular crisis, ultimately leading to cell death.[1]

Quantitative Analysis of Cytotoxicity

This compound has demonstrated potent cytotoxic effects across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, have been determined after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.17 ± 0.07 |

| MDA-MB-231 | Breast Cancer | 0.90 ± 0.11 |

| NCI-N87 | Gastric Cancer | 0.94 ± 0.14 |

| Table 1: Cytotoxicity of this compound in various cancer cell lines.[1] |

Signaling Pathway: DNA Damage Response Activation

The formation of DNA interstrand cross-links by this compound activates the DNA Damage Response (DDR) signaling pathway. This complex network of cellular processes is responsible for detecting DNA lesions, signaling their presence, and promoting either DNA repair or the elimination of the damaged cell.

In the case of this compound-induced damage, the DDR pathway leads to the following key events:

-

S-Phase Cell Cycle Arrest: The cell cycle is halted in the S-phase, the phase of DNA synthesis, to prevent the replication of damaged DNA. This effect has been observed in SKOV3 cells treated with 0-3 nM of the agent for 24 hours.[1]

-

Apoptosis Induction: When the DNA damage is too severe to be repaired, the DDR pathway initiates programmed cell death, or apoptosis. This is characterized by the activation of a cascade of enzymes called caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP). Apoptosis has been observed in SKOV3 cells treated with 0-3 nM of the agent for 48 hours.[1]

The activation of the DDR pathway is further confirmed by the dose-dependent phosphorylation of histone H2AX (to form γ-H2AX), a key marker of DNA double-strand breaks that form as intermediates in the repair of ICLs, and the cleavage of caspase-3 and PARP.[1]

References

Unveiling the Pro-Apoptotic Trajectory of a Novel Sulfonamide Derivative: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the apoptosis induction pathway of a potent benzo(1,3)dioxol-based sulfonamide derivative. While the query specified "Compound 37b3," extensive literature searches did not yield a specific anticancer compound with this identifier. The information presented here is based on a published study of a sulfonamide derivative that aligns with the requested mechanism of action and may represent the compound of interest.

Abstract

This document provides an in-depth examination of the molecular mechanisms underlying the pro-apoptotic effects of a novel benzo(1,3)dioxol-based sulfonamide derivative in colorectal cancer cells. This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis and necrosis, while exhibiting minimal impact on normal colonic epithelial cells.[1] The core of its mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway, culminating in the activation of executioner caspases. This guide will dissect the signaling cascade, present available quantitative data, and detail the experimental protocols used to elucidate this pathway.

Core Signaling Pathway: ROS-Mediated JNK Activation

The primary mechanism of action for this sulfonamide derivative is the induction of overwhelming oxidative stress, leading to programmed cell death. The signaling cascade can be summarized as follows:

-

Induction of Reactive Oxygen Species (ROS): Upon cellular uptake, the compound significantly elevates the intracellular levels of ROS.[1] This increase in oxidative stress is a critical initiating event in the apoptotic cascade.

-

Activation of the JNK Pathway: The surge in ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] JNK is a key regulator of stress-induced apoptosis.

-

Mitochondrial-Mediated Apoptosis: The activated JNK pathway, coupled with the direct effects of ROS, likely leads to mitochondrial outer membrane permeabilization. This results in the release of pro-apoptotic factors such as cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: The release of cytochrome c triggers the assembly of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases, including caspase-3 and caspase-7.[1]

-

Execution of Apoptosis: Activated caspase-3 and caspase-7 cleave a multitude of cellular substrates, including poly(ADP-ribose)polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

The crucial role of ROS in this pathway was confirmed by experiments where the free oxygen radical scavenger N-acetyl cysteine (NAC) was able to attenuate the apoptosis-inducing effects of the compound. Similarly, the involvement of the JNK pathway was demonstrated by the ability of a JNK inhibitor to suppress the compound-induced cell death.

Signaling Pathway Diagram

Caption: Apoptosis induction pathway of the sulfonamide derivative.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of the benzo(1,3)dioxol-based sulfonamide derivative.

Table 1: Cytotoxicity Data

| Cell Line | Assay | Endpoint | Value |

| Colorectal Cancer Cells | MTT Assay | IC50 | Data not specified |

| Normal Colonic Epithelial (FHC) | MTT Assay | Proliferative Effect | Little antiproliferative effect |

Table 2: Apoptosis and Necrosis Induction

| Cell Line | Treatment | Apoptosis/Necrosis | Method |

| Colorectal Cancer Cells | Compound | Increased | Flow Cytometry |

| Colorectal Cancer Cells | Compound | Increased | Immunofluorescence |

Table 3: Key Protein Expression and Activation

| Target Protein | Effect of Compound Treatment | Detection Method |

| Bcl-2 Family Proteins | Altered Expression | Western Blotting |

| Inhibitor of Apoptosis (IAP) Proteins | Altered Expression | Western Blotting |

| Cytochrome c (cytosolic) | Increased | Western Blotting |

| Cleaved PARP | Increased | Western Blotting |

| Activated Caspase-3 | Increased | Flow Cytometry |

| Activated Caspase-7 | Increased | Flow Cytometry |

| Activated JNK Pathway | Increased | Western Blotting |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the inhibitory effect of the compound on cell proliferation.

-

Procedure:

-

Seed colorectal cancer cells and normal colonic epithelial cells (FHC) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis and Necrosis Detection (Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Procedure:

-

Treat colorectal cancer cells with the sulfonamide derivative for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Western Blotting for Protein Expression

-

Objective: To detect changes in the expression levels of apoptosis-related proteins.

-

Procedure:

-

Treat cells with the compound and lyse them in RIPA buffer to extract total protein.

-

For cytochrome c detection, perform cytosolic fractionation to separate cytosolic extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, IAPs, cytochrome c, cleaved PARP, activated JNK).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reactive Oxygen Species (ROS) Measurement

-

Objective: To measure the intracellular levels of ROS.

-

Procedure:

-

Treat cells with the sulfonamide derivative.

-

In some experiments, pre-treat cells with N-acetyl cysteine (NAC) before adding the compound.

-

Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

-

Experimental Workflow Diagram

Caption: General experimental workflow for studying the compound's effects.

Conclusion and Future Directions

The benzo(1,3)dioxol-based sulfonamide derivative represents a promising anticancer agent for colorectal cancer. Its mechanism of action, centered on the induction of ROS and activation of the JNK pathway, offers a clear therapeutic rationale. Future research should focus on the precise molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties in vivo, and its potential for combination therapies to enhance its anticancer efficacy. Further investigation is required to definitively identify this compound and its potential relation to the queried "Compound 37b3."

References

An In-depth Technical Guide on the DNA Cross-linking Mechanism of Anticancer Agent 81

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide utilizes "Anticancer Agent 81" as a placeholder. Due to the generic nature of the term, specific data for a compound with this designation is not publicly available. Therefore, this document uses the well-characterized DNA cross-linking agent, cisplatin , as a representative model to illustrate the core principles, experimental methodologies, and signaling pathways associated with this class of anticancer agents. All quantitative data and mechanistic details provided are based on published literature for cisplatin.

Introduction: DNA Interstrand Cross-linking as an Anticancer Strategy

DNA interstrand cross-linking (ICL) agents are a cornerstone of cancer chemotherapy. These compounds covalently link the two strands of the DNA double helix, physically preventing their separation.[1][2] This blockage obstructs critical cellular processes that require strand separation, namely DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][3] The profound cytotoxicity of ICLs in rapidly dividing cancer cells makes this mechanism a powerful therapeutic strategy.[2] this compound, as exemplified by cisplatin, is a potent inducer of ICLs, primarily forming 1,2-intrastrand adducts between adjacent purine residues, with a smaller fraction of the highly cytotoxic interstrand cross-links.

Quantitative Analysis of Agent 81 Activity

The efficacy of a DNA cross-linking agent can be quantified by its cytotoxic effect on cancer cells and its ability to form DNA adducts.

Data Presentation

The following tables summarize the cytotoxic and DNA-binding properties of Agent 81 (modeled on cisplatin).

Table 1: In Vitro Cytotoxicity of Agent 81 (Cisplatin) against Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | ~10.5 |

| HepG2 | Liver Cancer | 48 | ~12.1 |

| A549 | Lung Cancer | 72 | ~12.8 |

| A2780 | Ovarian Cancer | 72 | ~1.5 |

| A2780cisR | Cisplatin-Resistant Ovarian Cancer | 72 | ~15.0 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Data is compiled from representative studies and can vary based on experimental conditions.

Table 2: Quantification of DNA Adducts Induced by Agent 81 (Cisplatin)

| Adduct Type | Relative Abundance | Target Sequence | Significance |

| 1,2-d(GpG) Intrastrand | ~65% | 5'-GG-3' | Major adduct, causes significant DNA distortion. |

| 1,2-d(ApG) Intrastrand | ~25% | 5'-AG-3' | Second most common adduct. |

| 1,3-d(GpXpG) Intrastrand | ~5-10% | 5'-GXG-3' | Minor intrastrand adduct. |

| G-G Interstrand (ICL) | <5% | 5'-GC-3' / 3'-CG-5' | Highly cytotoxic, blocks DNA replication. |

Data represents the typical distribution of cisplatin-DNA adducts formed in vitro and in vivo.

Core Mechanism: Signaling Pathways

Upon formation of DNA interstrand cross-links by Agent 81, cells activate complex DNA damage response (DDR) pathways to repair the lesion. Two central pathways are the Fanconi Anemia (FA) pathway and the ATR-Chk1 signaling cascade.

Mandatory Visualization

Caption: Agent 81-induced ICLs activate the Fanconi Anemia (FA) pathway.

Caption: ATR-Chk1 signaling is activated by Agent 81-induced replication stress.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the activity of DNA cross-linking agents.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Agent 81 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated and solvent-only controls. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Modified Alkaline Comet Assay for DNA Cross-links

This method detects ICLs by measuring the reduction in DNA migration after inducing random strand breaks.

-

Cell Treatment: Treat cells with varying concentrations of Agent 81 for a specified duration. Harvest the cells and prepare a single-cell suspension in ice-cold PBS.

-

Irradiation: To measure ICLs, induce a fixed level of random DNA strand breaks. This is typically done by exposing the cells to a controlled dose of X-rays (e.g., 5-10 Gy) on ice. A cross-linking agent will reduce the migration caused by these breaks.

-

Embedding in Agarose: Mix approximately 1x10^4 cells with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining: Gently remove the slides, wash them three times with a neutralization buffer (0.4 M Tris, pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA in the comet tail (% Tail DNA) using specialized software. A decrease in % Tail DNA in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect the expression and phosphorylation status of key proteins in the DDR pathways (e.g., ATR, Chk1, FANCD2).

-

Protein Extraction: Treat cells with Agent 81 for various time points. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Chk1, anti-FANCD2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound, exemplified by cisplatin, is a potent chemotherapeutic that functions by inducing DNA interstrand cross-links, which trigger cell cycle arrest and apoptosis. Its efficacy is intrinsically linked to the cell's DNA damage response network, particularly the Fanconi Anemia and ATR-Chk1 pathways. Understanding these mechanisms through robust quantitative and qualitative assays is paramount for developing more effective therapies and overcoming drug resistance. Future research should focus on identifying biomarkers that predict patient response to ICL agents and developing combination therapies that exploit vulnerabilities in the DNA repair pathways of cancer cells.

References

- 1. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and Characterization of Single Cisplatin Adducts on DNA by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cisplatin-Induced DNA Damage Activates Replication Checkpoint Signaling Components that Differentially Affect Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Compound 37b3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 37b3, also known as Anticancer Agent 81, is a highly potent synthetic molecule designed as a cytotoxic payload for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the molecular targets of Compound 37b3, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. As a hybrid molecule combining pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide pharmacophores, Compound 37b3 primarily targets DNA, inducing damage that leads to cell cycle arrest and apoptosis. This document serves as a resource for researchers in oncology and drug development, offering detailed methodologies and insights into the cellular and molecular interactions of this compound.

Introduction

Compound 37b3 is a novel anticancer agent that has demonstrated sub-nanomolar cytotoxicity against a range of cancer cell lines.[1][2] Its design as a hybrid of pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide moieties confers a potent DNA-damaging capability. A significant application of Compound 37b3 is its use as a payload in the antibody-drug conjugate (ADC) T-PBA, where it is linked to the monoclonal antibody trastuzumab.[1][2] This ADC targets HER2-positive cancer cells, delivering the cytotoxic payload directly to the tumor site, thereby enhancing therapeutic efficacy and minimizing off-target toxicity. This guide elucidates the molecular interactions and cellular consequences of Compound 37b3 activity.

Molecular Target Identification and Mechanism of Action

The primary molecular target of Compound 37b3 is DNA . The pyrrolobenzodiazepine (PBD) component of the molecule covalently binds to the minor groove of DNA. This interaction is characterized by the formation of an aminal linkage between the C11 position of the PBD core and the N2 position of a guanine base. This covalent adduction to DNA is a critical event that triggers a cascade of cellular responses.

The binding of Compound 37b3 to DNA leads to significant helical distortion and steric hindrance, which physically obstructs the progression of DNA and RNA polymerases. This interference with fundamental cellular processes like DNA replication and transcription is a key aspect of its cytotoxic effect. The resulting DNA lesions activate the DNA Damage Response (DDR) pathways, leading to the phosphorylation of H2AX (to form γ-H2AX), a sensitive marker of DNA double-strand breaks. The persistent and irreparable DNA damage ultimately culminates in cell cycle arrest, primarily at the S and G2/M phases, and the induction of apoptosis.

Signaling Pathway of Compound 37b3-Induced Cell Death

The following diagram illustrates the proposed signaling cascade initiated by Compound 37b3.

Caption: Signaling pathway of Compound 37b3-induced apoptosis.

Quantitative Data

The cytotoxic activity of Compound 37b3 has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.17 ± 0.07 |

| MDA-MB-231 | Breast Cancer | 0.90 ± 0.11 |

| NCI-N87 | Gastric Cancer | 0.94 ± 0.14 |

Data sourced from Lai W, et al. J Med Chem. 2022.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Compound 37b3 are provided below.

Synthesis of Compound 37b3 and T-PBA ADC

A general workflow for the synthesis of Compound 37b3 and its conjugation to trastuzumab to form T-PBA is outlined below. For detailed chemical structures and reaction conditions, refer to the primary publication by Lai et al. (2022).

Caption: General workflow for the synthesis of Compound 37b3 and T-PBA.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound 37b3 for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

DNA Damage Detection (Comet Assay)

-

Cell Treatment: Treat cells with Compound 37b3 for the desired time.

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis buffer to remove cellular proteins and membranes, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with Compound 37b3 for 24-48 hours, then harvest by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.

Apoptosis Assay (Caspase-3 Activity Assay)

-

Cell Lysis: Treat cells with Compound 37b3, then lyse the cells to release intracellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved product using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity relative to an untreated control.

Western Blot for γ-H2AX

-

Protein Extraction: Lyse Compound 37b3-treated cells and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Compound 37b3 is a potent DNA-damaging agent with a clear mechanism of action that involves the covalent modification of DNA, leading to the activation of the DNA damage response, cell cycle arrest, and apoptosis. Its high cytotoxicity makes it an effective payload for ADCs, as demonstrated by the T-PBA conjugate. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of Compound 37b3 and other PBD-based anticancer agents. This comprehensive understanding of its molecular targets and cellular effects is crucial for optimizing its therapeutic potential in oncology.

References

Anticancer Agent 81: A Comprehensive Literature Review

A deep dive into the synthesis, mechanism of action, and preclinical efficacy of a novel pyrrolobenzodiazepine-anthracenecarboxyimide hybrid.

This technical guide provides a comprehensive review of the available scientific literature on Anticancer Agent 81, also known as compound 37b3. This potent cytotoxic agent has demonstrated significant promise in preclinical studies as a payload for antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, and summarizes the quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Core Concepts and Mechanism of Action

This compound is a novel hybrid molecule that combines the structural features of pyrrolobenzodiazepine (PBD) and anthracenecarboxyimide pharmacophores.[1] This unique design results in a potent anticancer agent that induces tumor cell cycle arrest and apoptosis.[1][2] The primary mechanism of action of this compound is the induction of DNA damage.[1] It is understood to covalently bind to DNA, forming interstrand cross-links that disrupt DNA replication and other essential cellular processes.[2] This leads to the activation of DNA damage response (DDR) signaling pathways, ultimately triggering programmed cell death (apoptosis).

Quantitative Data Summary

The in vitro cytotoxic activity of this compound (compound 37b3) has been evaluated against a panel of human cancer cell lines. The available data is summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.17 |

| NCI-N87 | Gastric Cancer | Not explicitly stated, but within 0.17-0.94 nM range |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but within 0.17-0.94 nM range |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature. While the full text of the primary research article by Lai W, et al. in the Journal of Medicinal Chemistry (2022) is required for a complete reproduction of the experiments, the following provides an overview of the methodologies employed.

Synthesis of this compound (Compound 37b3)

The synthesis of this compound is a multi-step process involving the preparation of key pyrrolobenzodiazepine and anthracenecarboxyimide intermediates, followed by their conjugation. The detailed synthetic route and characterization data are available in the aforementioned publication.

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound were determined using a standard cell viability assay, likely the MTT or a similar colorimetric assay.

-

Cell Lines: SKOV3 (ovarian cancer), NCI-N87 (gastric cancer), and MDA-MB-231 (breast cancer) cells.

-

Treatment: Cells were treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Analysis: Cell viability was measured, and the half-maximal inhibitory concentration (IC50) was calculated.

Cell Cycle Analysis

The effect of this compound on the cell cycle was investigated using flow cytometry.

-

Cell Line: SKOV3 cells.

-

Treatment: Cells were treated with this compound at concentrations in the nanomolar range (e.g., 0-3 nM) for 24 hours.

-

Staining: Cells were stained with a DNA-intercalating dye (e.g., propidium iodide).

-

Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry. The results indicated that this compound induces cell cycle arrest in the S-phase.

Apoptosis Assay

The induction of apoptosis by this compound was confirmed through methods such as Annexin V/propidium iodide staining followed by flow cytometry.

-

Cell Line: SKOV3 cells.

-

Treatment: Cells were treated with this compound at nanomolar concentrations (e.g., 0-3 nM) for 48 hours.

-

Analysis: The percentage of apoptotic cells was quantified.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating this compound.

Application in Antibody-Drug Conjugates (ADCs)

Due to its high potency, this compound has been successfully utilized as a payload in an antibody-drug conjugate. It was conjugated to the monoclonal antibody Trastuzumab to create T-PBA. Trastuzumab targets the HER2 receptor, which is overexpressed in certain types of breast and gastric cancers.

In Vivo Efficacy of T-PBA

The ADC T-PBA has demonstrated significant antitumor activity in preclinical xenograft models of HER2-positive cancers.

-

Animal Models: Nude mice bearing SKOV3 (ovarian) and NCI-N87 (gastric) tumor xenografts.

-

Treatment: T-PBA was administered intravenously.

-

Results: T-PBA led to a dose-dependent inhibition of tumor growth in both models, showing superior efficacy compared to Trastuzumab alone.

Conclusion

This compound (compound 37b3) is a highly potent cytotoxic agent with a clear mechanism of action involving DNA damage, cell cycle arrest, and apoptosis. Its successful incorporation into the antibody-drug conjugate T-PBA highlights its potential as a valuable payload for targeted cancer therapy. Further investigation, including more extensive preclinical and eventual clinical studies, is warranted to fully elucidate its therapeutic potential.

References

Anticancer Agent 81 as a Potent Antibody-Drug Conjugate Payload: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Anticancer Agent 81, also known as Compound 37b3, a potent cytotoxic agent utilized as a payload in Antibody-Drug Conjugates (ADCs). We will explore its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its potential in targeted cancer therapy.

Introduction to this compound

This compound is a powerful cytotoxic compound that functions by inducing DNA damage, leading to cell cycle arrest and apoptosis in cancer cells[1]. Its high potency makes it a suitable candidate for targeted delivery to tumors via ADCs. A notable application is its conjugation with the monoclonal antibody Trastuzumab to form the ADC known as T-PBA, which targets HER2-positive cancer cells[1][2]. This conjugate effectively combines the tumor-targeting capability of Trastuzumab with the potent cell-killing activity of this compound[1][2]. The fundamental structure of such an ADC involves the antibody, a linker, and the cytotoxic payload.

Caption: Logical structure of the T-PBA Antibody-Drug Conjugate.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process initiated after its internalization into the cancer cell nucleus. The agent covalently binds to DNA, acting on the major groove and inducing interstrand cross-links. This DNA damage triggers the DNA Damage Response (DDR) signaling pathway, characterized by the phosphorylation of histone 2AX (γ-H2AX). The activation of the DDR pathway subsequently initiates the caspase cascade, leading to the cleavage of PARP and caspase 3. Ultimately, this cascade of events results in S-phase cell cycle arrest and programmed cell death (apoptosis).

Caption: Signaling pathway for this compound's mechanism of action.

Preclinical Efficacy Data

The efficacy of this compound and its ADC form, T-PBA, has been demonstrated in both in vitro and in vivo studies.

In Vitro Cytotoxicity

This compound has shown potent cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar potency.

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.17 ± 0.07 |

| MDA-MB-231 | Breast Cancer | 0.90 ± 0.11 |

| NCI-N87 | Gastric Cancer | 0.94 ± 0.14 |

| Table 1: In Vitro Cytotoxicity of this compound after 72-hour exposure. |

In Vivo Efficacy of T-PBA ADC

The T-PBA conjugate demonstrated significant, dose-dependent tumor growth inhibition in two HER2-positive xenograft mouse models. The studies reported no obvious toxicity or side effects at the tested dosages.

| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition Rate |

| SKOV3 | 1 | 57.5% |

| SKOV3 | 5 | 70.0% |

| SKOV3 | 10 | 91.5% |

| NCI-N87 | 1 | 50.2% |

| NCI-N87 | 5 | 88.0% |

| NCI-N87 | 10 | 97.1% |

| Table 2: In Vivo Efficacy of T-PBA in HER2-Positive Xenograft Models. |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the evaluation of this compound and T-PBA.

In Vitro Assays

-

Cell Lines and Culture: SKOV3, MDA-MB-231, and NCI-N87 human cancer cell lines were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cytotoxicity Assay: Cell viability was determined using the resazurin assay. Cells were seeded in 96-well plates and exposed to various concentrations of this compound for 72 hours. The fluorescence of resorufin, indicating viable cells, was measured to calculate IC50 values.

-

Cell Cycle Analysis: SKOV3 cells were treated with 0-3 nM of this compound for 24 hours. Post-treatment, cells were harvested, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the cell cycle distribution. The agent was found to arrest the cell cycle in the S-phase.

-

Apoptosis Assay: To assess apoptosis, SKOV3 cells were incubated with this compound (0-3 nM) for 48 hours. Apoptotic cells were quantified using methods such as Annexin V/PI staining followed by flow cytometry. The agent induced apoptosis in a concentration-dependent manner.

-

Western Blot Analysis: To confirm the mechanism of action, cells were treated with this compound. Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against γ-H2AX, cleaved PARP (cPARP), and cleaved caspase 3 (cCas3) to detect the induction of DNA damage and apoptosis pathways.

In Vivo Xenograft Study

The workflow for the in vivo evaluation of the T-PBA conjugate is a critical component of its preclinical assessment.

Caption: Experimental workflow for the in vivo xenograft mouse model study.

-

Animal Models: Athymic nude mice were used for the xenograft studies.

-

Tumor Implantation: SKOV3 or NCI-N87 cells were implanted subcutaneously into the mice.

-

Treatment Protocol: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. T-PBA was administered intravenously at doses of 1, 5, or 10 mg/kg every three days for a total of four cycles.

-

Efficacy and Toxicity Assessment: Tumor volumes and mouse body weights were measured regularly throughout the study to assess efficacy and general toxicity. The tumor growth inhibition rate was calculated at the end of the study.

Toxicity Profile

In the specific preclinical studies cited, the T-PBA conjugate was well-tolerated, showing no obvious side effects in the xenograft models. However, it is important to consider the broader context of ADC toxicities. Adverse events associated with ADCs can be on-target (related to the antibody binding to the target antigen on normal tissues) or off-target (often due to premature release of the cytotoxic payload). Common toxicities observed with various ADCs include fatigue, nausea, sensory neuropathy, and hematologic events like thrombocytopenia. The favorable preclinical safety profile of T-PBA is promising, but further comprehensive toxicological studies are necessary for clinical development.

Conclusion

This compound is a highly potent DNA cross-linking agent that serves as an effective payload for antibody-drug conjugates. Its sub-nanomolar cytotoxicity and demonstrated efficacy in the context of the HER2-targeting ADC, T-PBA, underscore its therapeutic potential. The preclinical data show significant, dose-dependent tumor regression in HER2-positive cancer models with a favorable safety profile. The detailed mechanism of action, involving the induction of the DNA damage response leading to S-phase arrest and apoptosis, provides a solid foundation for its further development. This technical guide summarizes the core data and methodologies, offering a valuable resource for researchers and professionals in the field of oncology drug development.

References

In-Depth Technical Guide: Anticancer Agent 81 (Compound 37b3) and S-Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 81, also known as Compound 37b3, is a novel hybrid molecule demonstrating potent cytotoxic activity against a range of cancer cell lines. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its ability to induce S-phase cell cycle arrest through DNA damage response pathways. The information presented herein is compiled from the primary literature and is intended to support further research and development of this promising anticancer agent.

Compound 37b3 is a pyrrolobenzodiazepine–anthracenecarboxyimide hybrid. Its potent anticancer effects stem from its ability to cross-link DNA, leading to the activation of DNA Damage Response (DDR) signaling, which ultimately results in cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound (Compound 37b3).

Table 1: In Vitro Cytotoxicity of this compound (Compound 37b3)

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV3 | Ovarian Cancer | 0.17 |

| MDA-MB-231 | Breast Cancer | Data not available |

| NCI-N87 | Gastric Cancer | Data not available |

Note: Specific IC50 values for MDA-MB-231 and NCI-N87 are not publicly available in the reviewed literature. The agent has shown cytotoxicity against these lines.

Table 2: Effect of this compound (Compound 37b3) on SKOV3 Cell Cycle Distribution

| Treatment Concentration (nM) | Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 24 | Data not available | Data not available | Data not available |

| 0-3 | 24 | Data not available | Increased | Data not available |

Note: While the primary literature indicates a significant increase in the S-phase population, specific percentage values are not provided.

Mechanism of Action: S-Phase Arrest

This compound (Compound 37b3) exerts its cytotoxic effects by inducing DNA damage, which subsequently triggers a cell cycle checkpoint at the S-phase. The proposed mechanism is as follows:

-

DNA Interstrand Cross-linking: Compound 37b3 covalently binds to the minor groove of DNA, forming interstrand cross-links. This action physically obstructs the separation of DNA strands, a critical step for DNA replication.[1]

-

Induction of DNA Damage Response (DDR): The presence of DNA cross-links is recognized by the cellular machinery as a form of DNA damage. This activates the DDR signaling pathway.

-

S-Phase Arrest: The activated DDR pathway leads to the arrest of the cell cycle in the S-phase. This checkpoint prevents cells with damaged DNA from proceeding with replication, thus averting the propagation of genetic errors.

-

Apoptosis: If the DNA damage is too severe to be repaired, the sustained cell cycle arrest can trigger programmed cell death, or apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Compound 37b3-induced S-phase arrest.

Caption: Signaling pathway of this compound leading to S-phase arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (Compound 37b3).

Cell Viability Assay (MTT/XTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SKOV3, MDA-MB-231, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT/XTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

-

Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Workflow Diagram:

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Treatment: Seed SKOV3 cells in 6-well plates and treat with varying concentrations of this compound (0-3 nM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 1,500 rpm for 5 minutes. Wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blotting for DNA Damage Response Proteins

This protocol is used to detect the activation of key proteins in the DDR pathway.

Workflow Diagram:

Caption: General workflow for Western blotting.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, phospho-Chk2, γH2AX) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synthesis of this compound (Compound 37b3)

The synthesis of Compound 37b3 is a multi-step process involving the preparation of a pyrrolobenzodiazepine (PBD) core and an anthracenecarboxyimide moiety, followed by their coupling. The detailed synthetic scheme is proprietary and can be found in the primary research publication by Lai et al. in the Journal of Medicinal Chemistry (2022).

Conclusion